1,2,4-Triazine

Übersicht

Beschreibung

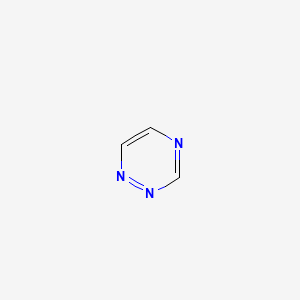

1,2,4-Triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring. This structure imparts unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology. The presence of nitrogen atoms enhances its electron-deficient nature, which is crucial for its reactivity and interaction with other molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,4-Triazine derivatives can be synthesized through various methods, including [4+2] cycloaddition reactions, domino annulation reactions, and multicomponent one-pot reactions. These methods often involve the use of ketones, aldehydes, alkynes, secondary alcohols, and alkenes . For instance, a common synthetic route involves the reaction of 2-phenylacetaldehyde with benzimidohydrazide in dimethyl sulfoxide at 100°C .

Industrial Production Methods: Industrial production of this compound derivatives typically involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

1,2,4-Triazine undergoes various types of chemical reactions, including:

Oxidation: Oxidative reactions often involve reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized triazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazine compounds.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the triazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1,2,4-Triazine and its derivatives have a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,4-triazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some triazine derivatives inhibit enzymes involved in DNA synthesis, leading to cell death in cancer cells . Others may interfere with signaling pathways, inducing apoptosis or inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

- 1,2,3-Triazole

- 1,3,5-Triazine

- Tetrazine

Biologische Aktivität

1,2,4-Triazine is a six-membered heterocyclic compound containing three nitrogen atoms. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound compounds, highlighting their synthesis, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound compounds are characterized by their unique structural framework which allows for various substitutions that enhance their biological activity. The general formula for this compound is . The position of nitrogen atoms distinguishes it from other triazine isomers (e.g., 1,2,3-triazine and 1,3,5-triazine) and influences its chemical reactivity and biological interactions .

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound derivatives. For instance:

- Compound 3b : This derivative containing a 6-methylbenzothiazole moiety exhibited significant antiproliferative activity against lung adenocarcinoma cells (A549) and induced apoptosis through caspase activation pathways .

- Pyrazolo[4,3-e]triazines : These compounds have shown inhibitory effects on critical protein kinases involved in cancer cell proliferation such as ABL kinase and cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

1,2,4-Triazines demonstrate broad-spectrum antimicrobial activities:

- Synthesis of Novel Derivatives : Research has indicated that certain synthesized triazines possess potent antibacterial and antifungal properties. For example, some derivatives have been effective against drug-resistant strains of bacteria .

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory and Analgesic Effects

Several derivatives have been identified as having anti-inflammatory properties:

- p38 MAP Kinase Inhibitors : Some this compound derivatives act as p38 MAP kinase inhibitors which are crucial in inflammatory signaling pathways .

- Analgesic Activity : Certain compounds have been evaluated for their analgesic effects in various animal models .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is vital for the development of more effective drugs. Key findings include:

- Substituent Effects : The introduction of different substituents at specific positions on the triazine ring can significantly enhance biological activity. For instance, modifications involving sulfonamide groups have broadened the range of molecular targets for these compounds .

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins. This aids in rational drug design by optimizing lead compounds based on their predicted biological efficacy .

Case Study 1: Antitumor Activity Evaluation

A study synthesized a series of novel this compound derivatives and evaluated their antitumor activities against various cancer cell lines. The most promising compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. Flow cytometry analysis indicated that the mechanism involved apoptosis rather than necrosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of this compound derivatives was screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Several compounds exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics. Structure-activity analysis revealed that specific functional groups were critical for enhancing antimicrobial potency .

Eigenschaften

IUPAC Name |

1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADHXFMURLYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183190 | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290-38-0 | |

| Record name | 1,2,4-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 1,2,4-triazine?

A1: this compound is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.

Q2: What spectroscopic techniques are used to characterize this compound derivatives?

A2: Various spectroscopic methods are employed, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and conformation of 1,2,4-triazines. Both 1H and 13C NMR are commonly utilized. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []

- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and analyze fragmentation patterns, providing insights into its structure. []

- UV-Visible Spectroscopy: This method helps analyze the electronic transitions within the molecule, providing information about conjugation and potential chromophores. []

Q3: Can you describe an example of nucleophilic substitution in 1,2,4-triazines?

A3: Research shows that the 3-position of 3,6-bis(methylthio)-5-carbamoyl-1,2,4-triazine exhibits higher reactivity towards nucleophilic substitution compared to the 6-position. []

Q4: How does the presence of electron-withdrawing or electron-donating groups affect the reactivity of 1,2,4-triazines?

A4: The electronic nature of substituents significantly influences the reactivity of 1,2,4-triazines. Electron-withdrawing groups generally enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density, potentially promoting electrophilic substitution reactions. []

Q5: What are some common synthetic approaches to this compound derivatives?

A5: Several synthetic strategies have been developed, including:

- Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or amidrazones, is a common method. [] , []

- Tandem Cyclization: This efficient approach involves the formation of multiple bonds in a single reaction sequence, leading to the rapid assembly of the this compound ring system. []

- [3 + 3] Cycloaddition Reactions: These reactions involve the formation of a six-membered ring from a three-atom component and a three-atom component. Recent research highlights the use of Cs2CO3-catalyzed [3 + 3] cycloaddition reactions for the synthesis of coumarin-1,2,4-triazines. []

Q6: How can 1,2,4-triazines be functionalized for further derivatization?

A6: Functionalization strategies often involve introducing reactive handles into the this compound core. For instance:

- Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the introduction of aryl, alkenyl, and alkynyl groups, expanding the structural diversity of this compound derivatives. []

Q7: Can you describe the reactivity of this compound N-oxides?

A7: this compound N-oxides exhibit unique reactivity, particularly in cycloaddition reactions. Studies have shown their ability to undergo [4+2] cycloadditions with dienophiles, leading to the formation of fused heterocyclic systems. []

Q8: What are some notable biological activities associated with this compound derivatives?

A8: 1,2,4-Triazines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including:

- Anticancer Activity: Numerous this compound derivatives have shown promising anticancer activity against various cancer cell lines. []

- Antimicrobial Activity: Certain 1,2,4-triazines possess antibacterial, antifungal, and antiviral properties, making them potential candidates for developing novel antimicrobial agents. [] , []

- Anti-inflammatory and Analgesic Activity: Some this compound derivatives exhibit anti-inflammatory and pain-relieving properties, suggesting their potential for treating inflammatory disorders. [] , []

- Anticonvulsant Activity: Studies have explored the potential of this compound derivatives as anticonvulsant agents, with promising results. []

Q9: How do this compound derivatives interact with biological targets?

A9: The mechanisms of action of 1,2,4-triazines vary depending on their structure and the specific biological target. Some general mechanisms include:

Q10: What are the potential applications of 1,2,4-triazines in materials science?

A10: The unique electronic properties and structural diversity of 1,2,4-triazines make them attractive building blocks for developing advanced materials. Some potential applications include:

Q11: How is computational chemistry used in this compound research?

A11: Computational chemistry plays a vital role in understanding the properties and behavior of 1,2,4-triazines. Common applications include:

- Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic properties, such as HOMO-LUMO energy levels and molecular orbitals, aiding in the rational design of new materials and understanding reactivity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.